Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate
Description
Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate is a piperidine derivative characterized by a hydroxyl group and a phenyl substituent at the 4-position of the piperidine ring, with an ethyl carbamate group at the 1-position. Piperidine derivatives are widely studied for their antibacterial, antitumor, and central nervous system (CNS) modulation properties . The hydroxyl group at the 4-position enhances hydrogen-bonding interactions, while the phenyl ring contributes to hydrophobic interactions, making it a valuable scaffold for drug design .
Synthesis typically involves reductive amination or multi-step functionalization of piperidine precursors. For example, analogous compounds are synthesized via reactions involving N-carbethoxy-4-piperidone and substituted piperazines, with NaBH3CN as a reducing agent .
Properties
IUPAC Name |
ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-2-18-13(16)15-10-8-14(17,9-11-15)12-6-4-3-5-7-12/h3-7,17H,2,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYRNUOFYGNGMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90167570 | |
| Record name | Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16332-22-2 | |
| Record name | Ethyl 4-hydroxy-4-phenyl-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16332-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016332222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.717 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reagents and Reaction Conditions
The synthesis typically begins with 4-hydroxy-4-phenylpiperidine, which undergoes carbamate formation at the piperidine nitrogen. Ethyl chloroformate serves as the carboxylating agent, while a tertiary amine base such as triethylamine neutralizes the hydrochloric acid byproduct. The reaction is conducted in anhydrous dichloromethane (DCM) at 0–5°C to mitigate exothermic side reactions. A molar ratio of 1:1.2 (piperidine derivative to ethyl chloroformate) ensures complete conversion, with excess chloroformate compensating for volatility losses.
Step-by-Step Procedure
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Cooling and Solvent Preparation : A flame-dried flask is charged with 4-hydroxy-4-phenylpiperidine (1.0 equivalent) dissolved in 50 mL DCM under nitrogen.
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Base Addition : Triethylamine (1.5 equivalents) is added dropwise at 0°C with vigorous stirring.
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Chloroformate Introduction : Ethyl chloroformate (1.2 equivalents) is introduced via syringe over 10 minutes, maintaining the temperature below 5°C.
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Reaction Completion : The mixture is stirred at 0°C for 30 minutes, then warmed to room temperature and stirred for an additional 2 hours.
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Workup : The organic layer is washed sequentially with 5% HCl, saturated NaHCO₃, and brine, then dried over MgSO₄.
Purification and Characterization
Crude product is purified via silica gel column chromatography using a gradient of ethyl acetate in hexane (10–40%). Yield typically ranges from 65% to 75%, with purity exceeding 95% as confirmed by high-performance liquid chromatography (HPLC). Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic signals:
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¹H NMR (CDCl₃) : δ 1.25 (t, 3H, CH₂CH₃), δ 4.12 (q, 2H, OCH₂), δ 3.40–3.70 (m, 4H, piperidine CH₂), δ 7.20–7.45 (m, 5H, aromatic H).
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¹³C NMR (CDCl₃) : δ 14.1 (CH₂CH₃), δ 61.5 (OCH₂), δ 155.2 (C=O).
Industrial Production Techniques
Scaling Up the Synthesis
Industrial processes prioritize cost-efficiency and reproducibility. Key modifications include:
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Continuous Flow Reactors : Replace batch reactors to enhance heat dissipation and reduce reaction time.
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Solvent Recovery Systems : Implement distillation units to reclaim DCM, reducing waste and costs.
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Automated pH Control : Maintain optimal base concentration via real-time titration, minimizing side products.
Optimization Strategies
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Temperature | 0–25°C | 5–10°C |
| Reaction Time | 2.5 hours | 1 hour |
| Yield | 65–75% | 80–85% |
| Purity | >95% | >99% |
Comparative Analysis of Synthetic Routes
Alternative Methodologies
While the chloroformate route dominates, two alternative approaches merit discussion:
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Reductive Amination : 4-Phenylpiperidin-4-one is reacted with ethyl carbamate under hydrogenation (Pd/C, 50 psi H₂), yielding 60–70% product. This method avoids cryogenic conditions but requires specialized equipment.
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Enzymatic Catalysis : Lipases (e.g., Candida antarctica) catalyze transesterification in non-aqueous media, offering eco-friendly benefits but lower yields (45–55%).
Yield Determinants
| Factor | Impact on Yield |
|---|---|
| Stoichiometry | ±10% |
| Temperature Control | ±15% |
| Purity of Reagents | ±20% |
Recent Advances in Synthesis Methodologies
Microwave-assisted synthesis reduces reaction times to 15 minutes (yield: 78%) by enhancing molecular agitation. Photocatalytic methods employing TiO₂ nanoparticles under UV light are under investigation, though yields remain suboptimal (50–55%).
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate is widely used in scientific research due to its versatility. Some of its applications include:
Pharmaceuticals: It serves as a key intermediate in the synthesis of various pharmaceuticals, including antihistamines, antipsychotics, and antidepressants.
Chemical Research: Used in the development of new chemical reactions and synthetic methodologies.
Biological Studies: Employed in the study of biological pathways and mechanisms.
Industrial Applications: Utilized in the production of fine chemicals and specialty compounds.
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate with key analogues:
Crystallographic and Conformational Analysis
X-ray crystallography studies on piperidine derivatives, including this compound, reveal that the chair conformation of the piperidine ring is stabilized by intramolecular hydrogen bonding (e.g., O–H···O=C interactions) . Software such as SHELX and ORTEP-III are critical for refining crystal structures and analyzing puckering parameters .
Structure-Activity Relationships (SAR)
- Hydroxyl Group : Essential for antibacterial activity; removal or substitution (e.g., with oxo) abolishes target binding .
- Ester Group : Ethyl esters balance solubility and membrane permeability. Bulkier esters (e.g., tert-butyl) enhance stability but reduce solubility .
- Phenyl Substituent : Hydrophobic interactions with protein pockets improve binding affinity. Substitution with electron-withdrawing groups (e.g., fluorine) could further modulate activity .
Biological Activity
Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate is a compound of significant interest in pharmacological and biochemical research. Its biological activity has been investigated in various studies, revealing its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
This compound is synthesized through the reaction of 4-hydroxy piperidine with ethyl chloroformate in the presence of a base, typically triethylamine, under controlled conditions. The reaction is conducted in dichloromethane at low temperatures to optimize yield and purity. The compound exhibits a molecular weight of approximately 249.3 g/mol and has notable physicochemical properties that influence its biological activity.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as receptors and enzymes. The hydroxyl group can form hydrogen bonds, enhancing binding affinity, while the phenyl group may participate in π-π interactions, stabilizing the compound's conformation and increasing its efficacy . This dual interaction capability allows the compound to modulate various biochemical pathways effectively.
Pharmacological Applications
This compound has been explored for its potential as an intermediate in synthesizing various pharmaceuticals, including:
- Antihistamines
- Antipsychotics
- Antidepressants
The compound's structural versatility allows for modifications that can enhance its pharmacological properties, making it a valuable building block in drug development.
Inhibition Studies
Recent studies have highlighted the compound's inhibitory effects on Mycobacterium tuberculosis and other pathogens. A high-throughput screening of compounds revealed that derivatives of 4-phenylpiperidine exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM against various strains . This suggests that this compound and its analogs could be developed into effective antimicrobial agents.
Study on Anti-inflammatory Properties
A study focused on the anti-inflammatory response related to piperidine derivatives found that compounds similar to ethyl 4-hydroxy-4-phenylpiperidine exhibited promising anti-inflammatory effects. These findings suggest potential therapeutic applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR) Analysis
Research involving structure-activity relationship (SAR) analyses has shown that modifications to the piperidine structure can significantly impact biological activity. For instance, variations in substituents on the phenyl ring or alterations in the ester group can enhance or diminish the compound's efficacy against specific biological targets .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Hydroxy-4-phenylpiperidine | Lacks ester functionality | Moderate anti-inflammatory effects |
| Tert-butyl 4-hydroxy-4-phenylpiperidine | Modified alkyl group | Enhanced binding affinity in PROTAC applications |
| 4-Cyano-4-phenylpiperidine hydrochloride | Contains cyano group | Notable cytotoxicity; less favorable for therapeutic use |
This table illustrates how structural variations influence biological activity and therapeutic potential.
Q & A
Q. What are the established synthetic routes for Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate, and what reaction conditions are critical for yield optimization?
A common method involves reacting 4-hydroxy-4-phenylpiperidine with ethyl chloroformate in the presence of a base like triethylamine in dichloromethane. Key factors include:
- Temperature control : Maintain 0–5°C during reagent addition to minimize side reactions.
- Stoichiometry : A 1:1.2 molar ratio of piperidine derivative to ethyl chloroformate ensures complete conversion .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is used to isolate the product. Yield typically ranges from 60–75%, depending on purity of starting materials .
Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Nitrile gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., triethylamine) .
- Storage : Keep in amber glass vials at 2–8°C under inert gas (argon) to prevent hydrolysis of the ester group .
Q. Which analytical methods are suitable for assessing purity and stability?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are standard. Mobile phases often combine acetonitrile and phosphate buffer (pH 4.6) for optimal resolution .
- Mass spectrometry (MS) : ESI-MS in positive ion mode confirms molecular weight (expected [M+H]⁺ = 264.2) and detects impurities .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate the carboxylation step.
- Solvent effects : Compare polar aprotic solvents (DMF vs. THF) to improve reagent solubility.
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .
Q. What strategies resolve discrepancies between computational modeling and experimental crystallographic data?
Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?
- Forced degradation studies :
- Acidic (0.1 M HCl) : Monitor ester hydrolysis via LC-MS; half-life ~4 hours at 40°C.
- Oxidative (H₂O₂) : Detect quinone derivatives as degradation products using HPLC-DAD .
- Thermogravimetric analysis (TGA) : Assess thermal stability; decomposition onset ~180°C .
Q. What mechanistic insights can be gained from isotopic labeling studies of the hydroxyl group?
- ¹⁸O labeling : Synthesize the compound with ¹⁸O in the hydroxyl group to track metabolic oxidation pathways in vitro.
- NMR analysis : Compare ¹H-¹³C HMBC correlations to map hydrogen-bonding networks in crystalline vs. solution states .
Q. How do steric and electronic effects of the phenyl substituent influence biological interactions?
Q. What advanced techniques validate the compound’s degradation pathways in environmental matrices?
- High-resolution mass spectrometry (HRMS) : Identify transformation products (e.g., hydroxylated metabolites) in simulated wastewater.
- QSPR modeling : Predict ecotoxicity using logP (calculated 2.1) and biodegradation indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
